4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4ClF3N2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group into the benzonitrile structure. One common method is the reaction of 4-amino-3-chlorobenzonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzonitriles
- Amino derivatives
- Coupled aromatic compounds
Scientific Research Applications
4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-(trifluoromethyl)aniline
- 2-Amino-5-cyanobenzotrifluoride
Comparison: 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-amino-3-chloro-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCSAJVHHBZVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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